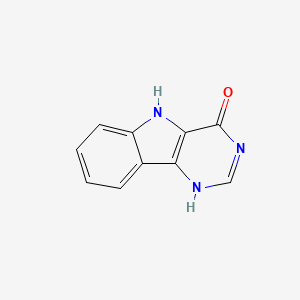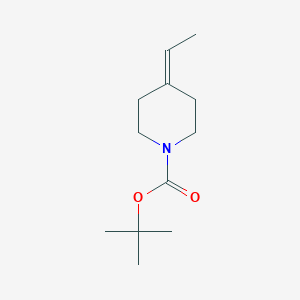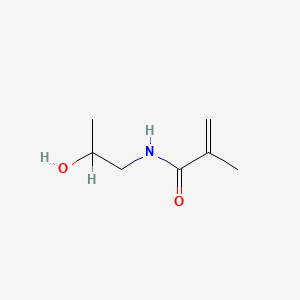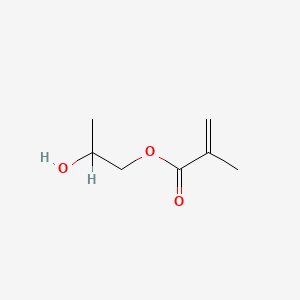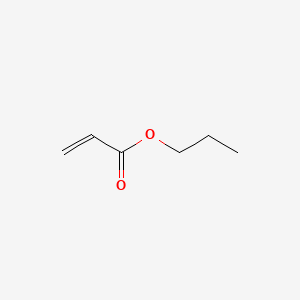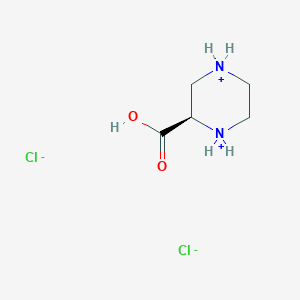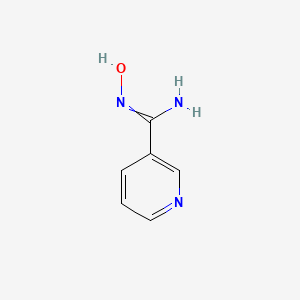
N-Hydroxynicotinimidamide
Vue d'ensemble
Description
N-Hydroxynicotinimidamide is a chemical compound with the molecular formula C6H7N3O . It is used for laboratory research purposes and not for drug or household use .
Synthesis Analysis
N-Hydroxynicotinimidamide can be synthesized using hydroxylamine hydrochloride and sodium bicarbonate in isopropyl alcohol at 80 - 85℃ . Another method involves using hydroxylamine hydrochloride and sodium bicarbonate in ethanol under reflux for 6 hours .Molecular Structure Analysis
The molecular weight of N-Hydroxynicotinimidamide is 137.14 . The InChI key is AQBMQGDKWIPBRF-UHFFFAOYSA-N .Chemical Reactions Analysis
N-Hydroxynicotinimidamide has been used in chemical cross-linking of lysine residues in proteins .Physical And Chemical Properties Analysis
N-Hydroxynicotinimidamide is a solid at room temperature . It should be stored in a dark place, in an inert atmosphere . .Applications De Recherche Scientifique
Oncology Applications :
- Hydroxyurea, a related compound, has been used for over 30 years in various unique applications, including as an antineoplastic agent. Its role is partly due to its influence on the ribonucleotide reductase reaction, critical for DNA synthesis regulation (Donehower, 1992).
Biomaterials and Bone Regeneration :
- Nano-hydroxyapatite (n-HA) composites, related to hydroxyapatite applications, have been developed for biomimetic purposes. These composites have properties similar to bone apatite and have shown promise in bone regeneration applications (Wang et al., 2002).
- In tumor-associated bone segmental defects, hydroxyapatite nanoparticles (n-HA) have been used to inhibit tumor growth and enhance bone regeneration (Zhang et al., 2019).
Dermatological Applications :
- Hydroxy acids (HAs), a class of compounds that includes hydroxyurea, have been widely used in cosmetics and dermatological formulations for their beneficial effects on the skin. They have applications in treating photoaging, acne, ichthyosis, rosacea, pigmentation disorders, and psoriasis (Kornhauser et al., 2010).
Biochemical and Pharmacological Research :
- N-t-Butyl Hydroxylamine, a hydrolysis product related to hydroxylamines, has been found to delay senescence in human lung fibroblasts and shows potential in reducing oxidative stress (Atamna et al., 2000).
- The biochemical formation and properties of hydroxylamines and hydroxamic acids have been studied extensively, revealing their significant pharmacological, toxicological, and pathological properties (Weisburger & Weisburger, 1973).
Drug Delivery Systems :
- Hydroxyapatite-based nanoparticles, including n-HAP, have been used in drug delivery systems due to their biocompatible properties (Shaik et al., 2017).
Genetic Research :
- Cloning and functional characterization of genes related to nicotinate dehydrogenase from Pseudomonas species have been explored for potential applications in drug and pesticide production (Yang et al., 2008).
Safety And Hazards
N-Hydroxynicotinimidamide is classified under the GHS07 hazard class . It can cause skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include avoiding inhalation, ingestion, or contact with skin and eyes .
Relevant Papers The relevant papers on N-Hydroxynicotinimidamide are not explicitly mentioned in the search results .
Propriétés
IUPAC Name |
N'-hydroxypyridine-3-carboximidamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O/c7-6(9-10)5-2-1-3-8-4-5/h1-4,10H,(H2,7,9) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQBMQGDKWIPBRF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=NO)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
137.14 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Hydroxynicotinimidamide | |
CAS RN |
1594-58-7 | |
| Record name | 3-Pyridinecarboxamide Oxime | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

